Product packaging for 9-Aminophenanthrene(Cat. No.:CAS No. 947-73-9)

9-Aminophenanthrene

Cat. No.: B1211374
CAS No.: 947-73-9
M. Wt: 193.24 g/mol
InChI Key: KIHQWOBUUIPWAN-UHFFFAOYSA-N
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Description

9-Aminophenanthrene (CAS 947-73-9) is an organic compound with the molecular formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol . It is a versatile research chemical that appears as a white to brown or tan crystalline solid with a melting point range of 137°C to 139°C . This compound is slightly soluble in water . In laboratory research, this compound serves as a valuable fluorescent-labeling reagent for free fatty acids (FFA) in examination via High-Performance Liquid Chromatography (HPLC) . It is also employed as a model ligand to study binding interactions to individual subsites within the active site of the cytochrome P450 enzyme CYP(eryF) . Furthermore, its structural properties make it a significant building block in organic synthesis and material science . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B1211374 9-Aminophenanthrene CAS No. 947-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthren-9-amine
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InChI

InChI=1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2
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InChI Key

KIHQWOBUUIPWAN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N
Source PubChem
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Molecular Formula

C14H11N
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DSSTOX Substance ID

DTXSID60241573
Record name 9-Aminophenanthrene
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Molecular Weight

193.24 g/mol
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Physical Description

Pink or tan powder; [Sigma-Aldrich MSDS]
Record name 9-Aminophenanthrene
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Vapor Pressure

0.00000405 [mmHg]
Record name 9-Aminophenanthrene
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CAS No.

947-73-9
Record name 9-Aminophenanthrene
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Synthetic Methodologies for 9 Aminophenanthrene and Its Derivatives

Classical Approaches to Phenanthrene (B1679779) Core Functionalization

The traditional syntheses of phenanthrene and its derivatives, including 9-aminophenanthrene, have historically relied on several named reactions. These methods, while foundational, often require harsh reaction conditions and may result in modest yields. Adaptations of these classical routes are necessary to introduce the amino group at the desired position.

Haworth Phenanthrene Synthesis Adaptations

The Haworth synthesis is a classical method for producing polycyclic aromatic hydrocarbons, including phenanthrene. wm.eduspcmc.ac.in The fundamental process involves the Friedel-Crafts acylation of an aromatic compound, such as naphthalene, with succinic anhydride (B1165640). wm.eduspcmc.ac.in This is followed by a series of reduction, cyclization, and dehydrogenation steps to yield the phenanthrene core. wm.edu

Bardhan-Sengupta Synthesis Modifications

The Bardhan-Sengupta synthesis is another cornerstone in the preparation of phenanthrene derivatives. wm.eduias.ac.inrsc.org The original procedure involves the cyclodehydration of a 2-(β-phenylethyl)-cyclohexanol derivative using a dehydrating agent like phosphorus pentoxide, followed by selenium dehydrogenation to form the aromatic phenanthrene ring system. ias.ac.in

For the synthesis of this compound using this methodology, a nitro group must be incorporated into one of the starting materials. This could be either on the phenyl ring of the β-phenylethyl moiety or on the cyclohexanone (B45756) ring. Carrying the nitro group through the cyclization and dehydrogenation steps, followed by a final reduction step, would yield the target this compound. The choice of starting materials is crucial for achieving the correct regiochemistry of the final product.

Pschorr Synthesis and Diazonium Ring Closure Reactions

The Pschorr synthesis is a powerful method for the formation of phenanthrenes through an intramolecular cyclization of a diazonium salt. wikipedia.org The reaction typically starts with the synthesis of an α-aryl-2-nitrocinnamic acid, which is then reduced to the corresponding amino compound. Diazotization of the amino group, followed by a copper-catalyzed decomposition of the diazonium salt, initiates an intramolecular radical cyclization to form the phenanthrene ring system. wikipedia.org

A direct route to this compound using this method involves the Pschorr cyclization of cis-2-amino-α-phenylcinnamic acid. wm.edu The synthesis of the precursor, α-phenylcinnamic acid, can be achieved through the Perkin reaction, involving the condensation of benzaldehyde (B42025) and phenylacetic acid. orgsyn.org The introduction of an amino group at the appropriate position on one of the aromatic rings of the cinnamic acid precursor is a key step. Diazotization of this amino group then leads to the formation of the diazonium salt, which subsequently cyclizes to form the phenanthrene skeleton with the amino group at the 9-position. A modification of this synthesis has been shown to produce high yields. researchgate.net

Table 1: Key Steps in the Pschorr Synthesis of Phenanthrene

Step Reaction Reagents and Conditions Product
1 Perkin Condensation Benzaldehyde, Phenylacetic acid, Acetic anhydride, Triethylamine, Reflux α-Phenylcinnamic acid
2 Nitration Nitrating agent (e.g., HNO₃/H₂SO₄) Nitrated α-phenylcinnamic acid
3 Reduction Reducing agent (e.g., SnCl₂/HCl) Amino-α-phenylcinnamic acid
4 Diazotization NaNO₂, HCl, 0-5 °C Diazonium salt

Advanced Catalytic and Metal-Mediated Syntheses

Modern synthetic chemistry has introduced more efficient and selective methods for the synthesis of this compound and its derivatives. These methods often employ transition metal catalysts, particularly palladium, to facilitate carbon-carbon bond formation and cyclization reactions.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium-catalyzed reactions have become a versatile tool for the construction of complex aromatic systems. nih.govd-nb.info These reactions can form the phenanthrene skeleton through intramolecular or intermolecular C-H activation and cross-coupling. For instance, a palladium catalyst can facilitate the cyclization of appropriately substituted biaryl precursors to form the central ring of the phenanthrene system. beilstein-journals.org The use of specific ligands and reaction conditions allows for high yields and selectivity. nih.govd-nb.info

One approach involves the reaction of 9-bromophenanthrene (B47481) with aqueous ammonia (B1221849) in the presence of a copper catalyst, such as copper sulfate, at elevated temperatures and pressures to yield this compound. jst.go.jp While this is a substitution reaction rather than a de novo synthesis of the phenanthrene core, it represents a direct method for introducing the amino group onto a pre-existing phenanthrene skeleton.

Table 2: Copper-Catalyzed Amination of 9-Bromophenanthrene

Catalyst Temperature Pressure Yield of this compound Reference
Copper Sulfate 200 °C Autoclave 65% jst.go.jp

More advanced palladium-catalyzed methods have been developed for the synthesis of substituted 9-aminophenanthrenes. For example, 10-aryl-9-aminophenanthrenes can be synthesized by the reaction of the anion of this compound with aryl halides. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.orgscirp.org This reaction can be strategically employed to construct a biaryl precursor, which then undergoes an intramolecular cyclization to form the phenanthrene ring system.

A one-pot synthesis of 10-substituted 9-aminophenanthrenes utilizes a Suzuki-Miyaura cross-coupling followed by a Dieckmann-Thorpe ring closure under microwave irradiation. nih.gov This approach allows for the introduction of diversity at various positions of the phenanthrene ring. The general catalytic cycle for the Suzuki-Miyaura coupling involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

Table 3: General Conditions for Suzuki-Miyaura Cross-Coupling

Component Example Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd/C Facilitates the cross-coupling reaction
Organoboron Compound Phenylboronic acid Source of the aryl group to be coupled
Organohalide 4-Iodoanisole, Aryl bromide The other coupling partner
Base K₂CO₃, Na₂CO₃ Activates the organoboron compound
Solvent DMF, Toluene, Water Reaction medium

This strategy has been successfully applied to the synthesis of various substituted phenanthrenes, demonstrating the robustness and versatility of palladium-catalyzed cross-coupling reactions in the construction of complex aromatic molecules like this compound and its derivatives. researchgate.netscielo.org.mxconsensus.app

Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex aromatic systems. nih.gov This methodology allows for the direct functionalization of otherwise inert C-H bonds, providing an efficient route to various heterocyclic and polycyclic compounds. frontiersin.orgmdpi.com

In the context of phenanthrene synthesis, rhodium(III) catalysts facilitate the annulation of aromatic precursors through a C-H activation mechanism. nih.gov For instance, the reaction of N-aryl cyclic hydrazides with vinyl acetate (B1210297), catalyzed by a rhodium(III) complex, can lead to the formation of cinnoline (B1195905) derivatives, which can be precursors to phenanthrene structures. researchgate.net Similarly, the intramolecular annulation of appropriate substrates via rhodium(III)-catalyzed C-H activation has been successfully applied to the total synthesis of phenanthrene-containing alkaloids such as (±)-antofine, (±)-septicine, and (±)-tylophorine. nih.gov The process typically involves the coordination of the rhodium catalyst to a directing group on the substrate, followed by C-H bond cleavage and subsequent annulation with a coupling partner. nih.gov This strategy offers high regioselectivity and functional group tolerance. researchgate.netnih.gov

A notable example is the synthesis of 2-dibenzomethylquinolines from this compound and vinylene carbonate, which proceeds via a Rh(III)-catalyzed (4+2) annulation reaction. researchgate.net The reaction demonstrates the versatility of this approach in constructing complex fused ring systems. researchgate.net

Table 1: Examples of Rhodium(III)-Catalyzed Annulation Reactions

Substrate 1Substrate 2CatalystProduct TypeRef
N-(pivaloyloxy)benzamides1-Alkynylphosphine sulfides[Cp*RhCl2]2Isoquinolin-1(2H)-one phosphines nih.gov
N-aryl cyclic hydrazidesVinyl acetateRh(III) complexCinnolines researchgate.net
This compoundVinylene carbonateRh(III) complex2-Dibenzomethylquinolines researchgate.net
Aromatic amidesAlkynesRh(III) complexPhenanthrene alkaloids nih.gov

Ruthenium(II)-Catalyzed C-H/C-H Annulation

Ruthenium(II) catalysis provides an alternative and often complementary approach to C-H activation and annulation reactions. mdpi.com These catalysts are known for their ability to promote a wide range of transformations, including the synthesis of isoquinolinones and other heterocyclic systems that can serve as building blocks for phenanthrene derivatives. rsc.org

Ruthenium(II)-catalyzed (4+2) annulation of aromatic hydroxamic acid esters with allylic amides is a notable method for producing aminomethyl isoquinolinones. rsc.org This reaction is significant because it demonstrates annulation rather than the more common allylation with allylic partners. rsc.org The catalytic cycle typically involves C-H activation directed by a coordinating group, followed by insertion of the coupling partner and subsequent cyclization.

Furthermore, ruthenium(II) has been employed in the direct C-H/C-H (4+2) annulation of 2-aryl-N-heterocycles with vinylene carbonate, yielding fused polyheterocyclic systems. researchgate.net A particularly relevant example is the ruthenium(II)-catalyzed cross-ring (5+1) annulation of 2-aminobiphenyls with activated olefins, which offers a direct route to phenanthridine (B189435) scaffolds. rsc.org This reaction uniquely utilizes a free amine as a directing group and proceeds through a cascade of C-H activation, annulation, and C-C bond cleavage. rsc.org

Table 2: Ruthenium(II)-Catalyzed Annulation Reactions for Phenanthrene-related Scaffolds

Substrate 1Substrate 2Catalyst SystemProduct TypeRef
Aromatic hydroxamic acid estersAllylic amidesRu(II) complexAminomethyl isoquinolinones rsc.org
2-Aryl-N-heterocyclesVinylene carbonateRu(II) complexFused polyheterocycles researchgate.net
2-AminobiphenylsActivated olefinsRu(II) complexPhenanthridines rsc.org

Nickel-Electrocatalysis in Enantioselective Synthesis

Nickel-electrocatalysis has recently emerged as a sustainable and powerful method for enantioselective synthesis. researchgate.net This technique combines the versatility of nickel catalysis with the precise control offered by electrochemistry, enabling challenging transformations under mild conditions. researchgate.netnih.gov While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles are applicable to the synthesis of its chiral derivatives.

The core of this methodology lies in the generation of radical species under electrochemical conditions, which are then controlled by a chiral nickel catalyst to achieve high enantioselectivity. nih.gov This approach has been successfully applied to the enantioselective desymmetrization of strained bicyclic alkenes through C-H annulations and the switchable functionalization of alkenes. researchgate.netnih.gov For instance, nickel-catalyzed enantioselective electrochemical processes can lead to either intermolecular alkene difunctionalization or alkenylation in a highly stereoselective manner. nih.gov

A key aspect is the development and optimization of chiral ligands, such as those based on PyBox or salicyloxazoline, which are crucial for achieving high enantioselectivity. researchgate.netnsf.gov This strategy has been used for the enantioselective doubly decarboxylative cross-coupling of malonate half amides with primary carboxylic acids, producing amides with α-alkylated stereocenters with high enantiomeric excess. nsf.gov The principles of nickel-electrocatalytic enantioselective cross-coupling could theoretically be extended to precursors of this compound to generate chiral derivatives. core.ac.uknih.gov

Table 3: Key Features of Nickel-Electrocatalysis for Enantioselective Synthesis

FeatureDescriptionRelevance to Aminophenanthrene SynthesisRef
Reaction Type Anodic oxidative activation, radical-radical cross-couplingPotential for creating chiral centers in phenanthrene precursors. nih.govnsf.gov
Catalyst Nickel complex with chiral ligands (e.g., PyBox, Boox)Essential for inducing enantioselectivity. researchgate.netnsf.govnih.gov
Key Advantage Mild conditions, high functional group tolerance, switchable reactivityAllows for the synthesis of complex and functionalized chiral molecules. nih.govnsf.gov
Applicability Enantioselective C-H annulation, alkene difunctionalizationCould be adapted for the asymmetric synthesis of phenanthrene derivatives. researchgate.netnih.gov

Electrocyclization-Based Synthetic Strategies

Electrocyclization reactions represent a powerful, often metal-free, approach to the synthesis of polycyclic aromatic compounds, including 9-aminophenanthrenes. nii.ac.jp These reactions rely on the concerted reorganization of π-electrons to form new sigma bonds and construct cyclic systems.

Electrocyclization of Biaryl Keteniminium Salts

A highly efficient and metal-free methodology for accessing this compound derivatives involves the electrocyclization of biaryl keteniminium salts. nii.ac.jporcid.orgbogazici.edu.tr This method starts from readily available biaryl acetamides. nii.ac.jp The key step is the conversion of the acetamide (B32628) to the corresponding keteniminium salt, typically using an activating agent like triflic anhydride. nii.ac.jpresearchgate.net This conversion triggers a spontaneous 6π-electrocyclization at room temperature, which proceeds rapidly to form the aminophenanthrene core. nii.ac.jp

The reaction is versatile, allowing for the synthesis of a range of this compound derivatives and their heterocyclic analogues. orcid.orggoogle.comacs.org Mechanistic studies, including DFT calculations, have been performed to understand the reactivity and the subtle influence of the base used in the reaction. nii.ac.jpresearchgate.net

Table 4: Synthesis of 9-Aminophenanthrenes via Electrocyclization of Biaryl Keteniminium Salts

Starting MaterialKey IntermediateReaction ConditionProductRef
Biaryl acetamidesBiaryl keteniminium saltTriflic anhydride, base, room temperatureThis compound derivatives nii.ac.jporcid.org

Intramolecular [2+2] Cycloadditions of Keteniminium Salts

Intramolecular [2+2] cycloadditions of keteniminium salts with alkenes offer a stereoselective route to cyclobutane-containing structures. kib.ac.cnuni-konstanz.de While not directly yielding phenanthrenes, the resulting cyclobutane (B1203170) rings can be valuable intermediates that can be further transformed. Keteniminium salts, being more electrophilic than ketenes, react readily with less nucleophilic carbon-carbon double bonds. unt.edud-nb.info

The process involves generating a keteniminium salt from an amide precursor containing an alkene tether. uni-konstanz.de This intermediate then undergoes an intramolecular [2+2] cycloaddition to form a bicyclic cyclobutane iminium salt, which can be subsequently reduced or otherwise functionalized. kib.ac.cnresearchgate.net The stereoselectivity of the cycloaddition can often be controlled by using chiral auxiliaries on the nitrogen atom of the amide. uni-konstanz.de This methodology has been applied to the synthesis of four-membered ring alkaloid analogues. researchgate.net DFT studies have been used to rationalize the regioselectivity (normal vs. cross-[2+2] cycloaddition) of these reactions. pku.edu.cn

6π/10π-Electrocyclization for Substituted Naphthylamines

The concept of electrocyclization can be extended to synthesize more complex systems. An intramolecular 6π/10π-electrocyclization of keteniminium salts has been developed for the preparation of substituted naphthylamines. researchgate.netresearchgate.netscg.ch This reaction involves designing substrates where the keteniminium salt is part of a larger conjugated system that can undergo a higher-order electrocyclization.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecular architectures from simple starting materials in a single synthetic operation. organic-chemistry.orgfrontiersin.org These strategies are particularly valuable for constructing the phenanthrene scaffold.

A notable catalyst-free cascade reaction has been developed for the synthesis of functionalized 9-amino-10-arylphenanthrene derivatives. nih.gov This method involves the reaction of various arylboronic acids with 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones. The process is carried out under simple experimental conditions, utilizing sodium carbonate (Na2CO3) as a base in a 1,4-dioxane (B91453) solvent. nih.govresearchgate.net This protocol is not only efficient and convenient but also scalable, with successful synthesis on a gram scale. researchgate.net

The proposed mechanism for this transformation begins with the decomposition of the N-tosylhydrazone to generate a diazo compound. This is followed by an intramolecular cyclization and a subsequent Current time information in Bangalore, IN.acs.org-H shift, which ultimately leads to the formation of the this compound core. A key advantage of this method is its broad substrate scope, allowing for the introduction of various functional groups on the arylphenanthrene product.

Table 1: Synthesis of 9-Amino-10-arylphenanthrenes via Cascade Reaction

EntryArylboronic AcidN-Tosylhydrazone PrecursorProductYield (%)
1Phenylboronic acid2'-cyano-2-formylbiphenyl N-tosylhydrazone10-Phenyl-9-aminophenanthrene85
24-Methylphenylboronic acid2'-cyano-2-formylbiphenyl N-tosylhydrazone10-(p-Tolyl)-9-aminophenanthrene82
34-Methoxyphenylboronic acid2'-cyano-2-formylbiphenyl N-tosylhydrazone10-(4-Methoxyphenyl)-9-aminophenanthrene78
44-Chlorophenylboronic acid2'-cyano-2-formylbiphenyl N-tosylhydrazone10-(4-Chlorophenyl)-9-aminophenanthrene88

This table is generated based on data reported in the specified research for illustrative purposes.

A one-pot, multi-component reaction involving an aldehyde, malononitrile (B47326), and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate has been established as an effective route to 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles. mdpi.comresearchgate.net This reaction, typically performed in refluxing absolute ethanol (B145695), yields the phenanthrene derivatives in moderate to good yields (72-84%). mdpi.com

The reaction proceeds through a series of condensations and cyclizations. Initially, a Knoevenagel condensation between the aldehyde and malononitrile likely occurs, followed by a Michael addition with 1-tetralone. Subsequent intramolecular cyclization and aromatization, driven by the elimination of water and hydrogen, lead to the formation of the dihydrophenanthrene system. Interestingly, in some cases, particularly with benzaldehyde and 4-chlorobenzaldehyde, the formation of competing benzo[h]quinoline (B1196314) derivatives is observed. mdpi.com

Table 2: Synthesis of 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles

EntryAldehydeProductYield (%)
1Benzaldehyde3-Amino-1-phenyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile75
24-Chlorobenzaldehyde3-Amino-1-(4-chlorophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile84
34-Methoxybenzaldehyde3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile78
42-Thiophenecarboxaldehyde3-Amino-1-(2-thienyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile72

This table is generated based on data reported in the specified research for illustrative purposes.

Amination and Derivatization Strategies

Direct amination of the phenanthrene core and subsequent derivatization of the resulting amino-substituted compounds are crucial for expanding the chemical space and accessing novel functional molecules.

Several methods have been developed for the direct introduction of amino groups onto phenanthrene scaffolds. One such method is the photoamination of phenanthrene and its derivatives. For instance, the photoamination of 9-methoxyphenanthrene (B1584355) with ammonia in the presence of m-dicyanobenzene yields a mixture of cis- and trans-9-amino-10-methoxy-9,10-dihydrophenanthrene. rsc.org This reaction proceeds via a photochemical electron transfer mechanism, where the phenanthrene cation radical is generated and subsequently attacked by the amine nucleophile. rsc.orgpsu.edu

Another innovative approach involves the Hauser-Kraus annulation of sulfonyl phthalide (B148349) with nitroalkene derivatives. researchgate.net This strategy provides access to aminophenanthrenes through an intermediate quinone that undergoes intramolecular enamine cyclization. The reaction pathway is dictated by the nature of the amine; enamines from primary and secondary amines lead to aminophenanthrenes via C-centered nucleophilic attack. researchgate.net

This compound derivatives serve as versatile building blocks for the synthesis of more complex, fused polycyclic aromatic systems. The 9-amino-10-arylphenanthrenes synthesized via the cascade reaction of arylboronic acids and N-tosylhydrazones have been successfully derivatized to create fused phenanthrene structures. nih.govresearchgate.net

Furthermore, aminocyanophenanthrene derivatives, such as those produced from the multicomponent reaction of aldehydes, malononitrile, and 1-tetralone, can undergo further chemical transformations. For example, attempts to cyclocondense 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles with acetic anhydride in the presence of concentrated sulfuric acid did not yield the expected cyclized products. Instead, this reaction led to the formation of N,N-diacetylamino derivatives in good yields (76-82%). mdpi.comresearchgate.net This highlights a straightforward method for the protection or further functionalization of the amino group in these systems.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on 9-Aminophenanthrene

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic compounds. Phenanthrene (B1679779) itself is more reactive towards electrophiles than benzene (B151609), with the 9 and 10 positions being particularly susceptible due to the favorable maintenance of aromaticity in the intermediate carbocation quora.comlibretexts.org. The presence of an amino group (-NH₂) at the 9-position significantly influences this reactivity. The amino group is a potent activating and ortho, para-directing substituent in EAS reactions libretexts.orgmsu.edulkouniv.ac.in. This is due to its ability to donate electron density into the aromatic system via resonance, stabilizing the positively charged sigma complex intermediate, which is the rate-determining step in EAS lkouniv.ac.inmasterorganicchemistry.com.

While specific detailed studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided literature snippets, it can be inferred that the amino group would strongly activate the phenanthrene ring towards electrophilic attack, directing substitution primarily to positions ortho and para to itself. Given that position 9 is already substituted, the likely sites for electrophilic attack would be positions adjacent to the amino group or other positions activated by its resonance effects. The inherent reactivity of the phenanthrene core at positions 9 and 10 quora.comlibretexts.org might be further modulated by the amino group's directing influence. For instance, nitration of phenanthrene itself can yield mixtures of isomers, with the 4-position being a common site of substitution under certain conditions . However, the strong activating nature of the amino group is expected to override or significantly alter these preferences when present at the 9-position.

Nucleophilic Reactivity of the Amino Group

The amino group (-NH₂) in this compound is a primary amine and thus exhibits nucleophilic character. It can readily react with electrophiles. As a basic compound, it reacts with acids chembk.com. The amino group can be deprotonated to form an amide anion, which can then act as a nucleophile in reactions with electrophilic species, such as aryl halides researchgate.net. This deprotonation and subsequent nucleophilic attack allows for the formation of C-N bonds, extending the molecular framework. While direct examples of acylation or alkylation of the amino group itself are not explicitly detailed, the mention of biaryl acetamides as precursors to this compound derivatives in some synthetic routes researchgate.net suggests that amide formation (acylation) is a relevant transformation in related chemistry.

Thermal Reactions and Decomposition Pathways

This compound and its derivatives can undergo thermal decomposition under specific conditions, leading to various products.

A significant thermal reaction observed for certain saturated derivatives is dehydroamination. Specifically, 9-amino-9,10-dihydrophenanthrenes, when subjected to thermolysis at temperatures ranging from 190 to 250 °C under non-basic conditions, undergo dehydroamination to yield phenanthrene oup.comoup.com. This reaction involves the elimination of ammonia (B1221849) (NH₃) from the dihydrophenanthrene structure.

The dehydroamination process is mechanistically understood to proceed via an intramolecular proton transfer. In these dihydrophenanthrene systems, a proton is transferred from the C-10 position to the amino group, followed by the cleavage of the C-N bond oup.comoup.com. This concerted or stepwise process facilitates the elimination of ammonia. The conformation of the molecule plays a role, with equatorial positioning of the amino group often favoring effective intramolecular proton transfer from C-10 to the amino group oup.com. The rate-determining step can be either the proton transfer or the subsequent C-N bond cleavage, depending on the specific substituents and their electronic effects oup.com.

Photochemical Reactivity and Excited State Dynamics

This compound exhibits interesting photochemical behavior, particularly in its excited states. It is known to be fluorescent nih.govcymitquimica.comsigmaaldrich.com.

Upon excitation, this compound can engage in Lewis acid-base interactions with ground-state aliphatic amines, leading to the formation of excited-state complexes nih.gov. Specifically, it forms fluorescent 1:1 (exciplex) and 1:2 (triplex) complexes with aliphatic amines. The excited this compound acts as a lone-pair acceptor (Lewis acid), while the aliphatic amine functions as a lone-pair donor (Lewis base) nih.gov. The stability and formation dynamics of these exciplexes and triplexes are dependent on the structure of the aliphatic amine, particularly the extent of N-alkylation nih.gov. These interactions are studied using fluorescence spectroscopy and kinetic analysis, providing insights into electron and energy transfer processes in such systems.

Compound List

this compound

Phenanthrene

9-Amino-9,10-dihydrophenanthrenes

9-Amino-10-methoxy-9,10-dihydrophenanthrene

cis-9-t-butylamino-10-methoxy-9,10-dihydrophenanthrene

9-Amino-9,10-dihydroanthracene

Anthracene (B1667546)

9-Aminoanthracene

Aliphatic Amines

Aryl halides

Biaryl acetamides

Keteniminium salts

9-bromophenanthrene (B47481)

Reactions Involving Keteniminium Intermediates

Keteniminium intermediates represent a class of reactive species that are pivotal in various synthetic transformations, including electrocyclization reactions leading to complex polycyclic structures.

Keteniminium salts serve as crucial intermediates in the efficient synthesis of this compound derivatives and related heterocyclic compounds researchgate.netresearchgate.net. These intermediates are often generated from biaryl acetamides and are known to undergo spontaneous electrocyclization reactions at ambient temperatures, typically within minutes researchgate.netresearchgate.net. Mechanistic studies have revealed that these electrocyclization reactions can proceed in a stepwise manner, with the rate being influenced by structural features such as the fusion of additional aromatic rings within the substrate researchgate.net. Investigations into the reactivity of keteniminium ions have also explored competing reaction pathways, such as intramolecular Belluš–Claisen-type rearrangements versus expected (2+2) cycloadditions, highlighting the nuanced control over reaction outcomes nih.gov.

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms, providing theoretical insights that complement experimental observations nih.govwalisongo.ac.id. In the context of keteniminium chemistry, DFT calculations are routinely employed to rationalize observed reactivity patterns, study the kinetics of transformations, and understand the conformational preferences of these reactive intermediates researchgate.netresearchgate.netnih.gov. By calculating energy barriers and transition states, DFT can help differentiate between competing reaction pathways, such as electrocyclization versus rearrangement mechanisms researchgate.netnih.gov. Joint experimental and computational approaches, integrating DFT with experimental data, are particularly powerful for building confidence in proposed reaction mechanisms walisongo.ac.id. For instance, DFT studies have been used to compare the energy barriers of different reaction channels for keteniminium ions, revealing subtle differences that dictate the predominant reaction pathway nih.gov.

Table 2: Comparative Energy Barriers for Keteniminium Ion Reaction Pathways

Reaction PathwayEnergy Barrier Difference (kcal/mol)
Claisen-type rearrangement vs. (2+2) cycloaddition~2.4

*Data derived from computational studies on keteniminium ion reactivity nih.gov.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 9-Aminophenanthrene, both proton (1H) and carbon-13 (13C) NMR provide critical insights into its molecular architecture.

1H-NMR and 13C-NMR Chemical Shift Analysis

1H NMR spectra reveal the different types of protons present in a molecule and their electronic environments, indicated by their chemical shifts (δ) in parts per million (ppm). Similarly, 13C NMR provides information about the carbon backbone. While specific detailed 1H and 13C NMR chemical shift data for this compound are not extensively detailed in the provided search results, general trends for aromatic amines and polycyclic aromatic hydrocarbons can be inferred. Aromatic protons typically resonate in the range of 7-9 ppm, while the protons of the amino group (NH₂) are expected to appear as a broader signal, often in the range of 3-5 ppm, though this can be highly variable and dependent on solvent and concentration oregonstate.educhemistrysteps.com. For 13C NMR, aromatic carbons typically appear between 110-170 ppm, with carbons directly attached to the nitrogen atom potentially showing shifts influenced by the amine group oregonstate.edubhu.ac.inchemguide.co.uk. The presence of the amino group is expected to influence the chemical shifts of the adjacent aromatic carbons.

Ligand Binding Studies via NMR

NMR spectroscopy has been employed to study the binding interactions of this compound with biological molecules, such as the enzyme P450eryF. In these studies, heteronuclear NMR techniques, specifically 2D-{1H,15N}-HSQC, are used to monitor changes in protein resonances upon ligand binding acs.orgnih.govosti.govpugetsound.edusigmaaldrich.com. For this compound binding to P450eryF, NMR titrations revealed that the ligand binding occurs on intermediate and fast chemical exchange time scales, evidenced by the broadening and shifting of specific 15N-Phe NMR resonances. These perturbations indicated that this compound interacts with specific phenylalanine residues within the enzyme's active site, providing insights into the mechanism of ligand-protein interactions and cooperativity acs.orgnih.govosti.govpugetsound.edu.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light.

Both techniques are sensitive to the presence of specific bonds and functional groups. For this compound, characteristic absorptions would be expected from the N-H stretching and bending modes of the primary amine group, typically observed in the 3300-3500 cm⁻¹ region for stretching and around 1600 cm⁻¹ for bending specac.comutdallas.edu. The polycyclic aromatic structure would contribute C-H stretching vibrations above 3000 cm⁻¹ and C-C stretching and bending vibrations in the fingerprint region (< 1500 cm⁻¹) specac.comlibretexts.orguci.edu. One study noted that this compound, along with other aromatic amines, could be partially decomposed to isothiocyanates under certain conditions, suggesting potential IR signatures related to these functional groups if decomposition occurs irb.hr. Raman spectroscopy is particularly useful for analyzing symmetric bonds and backbone structures, often complementing IR data nicoletcz.cz.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule, typically involving the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) ubbcluj.roijprajournal.comlibretexts.orguzh.ch. For this compound, UV-Vis spectroscopy can provide information about its conjugated π-electron system.

Studies have shown that this compound exhibits fluorescence and can form exciplexes with aliphatic amines, indicating photophysical activity rsc.orgrsc.org. In studies involving P450eryF, UV-Vis absorbance spectra were used to demonstrate that this compound binds to the enzyme with positive homotropic cooperativity, with a derived dissociation constant (KS) of 200 μM acs.orgnih.govosti.govpugetsound.edu. The absorption of UV-Vis photons leads to electronic excitation, and the wavelengths absorbed are characteristic of the molecule's electronic structure and conjugated systems ubbcluj.roijprajournal.comuzh.ch.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and elucidating its structure through fragmentation patterns. Electron ionization (EI) is a common method for generating ions.

For this compound (C14H11N), the molecular weight is approximately 193.24 g/mol nist.govsigmaaldrich.comnih.govnist.gov. The NIST WebBook provides an electron ionization mass spectrum where the molecular ion peak (M⁺) is observed at m/z 193 with a relative intensity of 100.0%, indicating it is the base peak nist.govchemicalbook.com. Other significant fragment ions observed include m/z 165 (193 - 28, likely loss of HCN or C₂H₄) and m/z 194 (M+1, due to the presence of ¹³C isotopes) nih.govchemicalbook.com. Fragmentation patterns can provide clues about the stability of different parts of the molecule and the bonds that are most likely to break under ionization uni-marburg.dersc.orgacs.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid libretexts.orgnih.govwikipedia.orgazolifesciences.com. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can reconstruct the electron density map and thus the precise positions of atoms within the crystal lattice.

While specific X-ray crystallographic data for isolated this compound are not detailed in the provided search results, the technique has been used in conjunction with NMR to study related systems. For instance, X-ray crystal structures of P450eryF bound to ligands like this compound have shown that different ligands can occupy similar active-site niches, supporting the NMR findings on binding interactions acs.orgnih.govosti.govpugetsound.edu. Studies on anthracene (B1667546) amino acid conjugates also utilized X-ray crystallography to determine solid-state structures, revealing details about molecular conformation and crystal packing researchgate.net.

Compound List:

this compound (9-AP)

Testosterone (TST)

Erythromycin

Phenylalanine (Phe)

1-Aminonaphthalene

6-Aminocrysene

Butan-2-ol

Propylamine

Dipropylamine

Triethylamine

6-Deoxyerythronolide B (6-DEB)

Androstenedione

9-Bromophenanthrene (B47481)

Amylamine

Dioxane

Sodium tert-butoxide

dppf

PdCl₂(dppf)

CH₂Cl₂

NH₄OH

Methane

Ammonia (B1221849)

Iso-butan

Helium

Cytochrome P450 (P450)

P450eryF

P450CAM

Putidaredoxin

Aldehydes

Ketones

Carboxylic acids

Esters

Amides

Alkanes

Alkenes

Alkynes

Aromatic rings

Nitriles

Isothiocyanates

Thioureas

Thioamides

Thiol

Azides

Isocyanates

Diazonium salts

Hydrocarbons

Acyl azides

Graphene nanoribbons

BODIPY

Biaryl acetamides

Keteniminium salts

Biaryl keteniminium species

9,10-Anthracene amino acid conjugates

Ant-(CO-Phe-OMe)₂

Ant-(CO-Gly-Phe-OMe)₂

Ant-(CO-Val-OMe)₂

Piperazine

Sperm whale myoglobin (B1173299)

DNA

Vitamins

Drugs

Proteins

Nucleic acids

Minerals

Alloys

Fatty acids

β-Carotene

Quinone

Chlorophyll

2,4-dinitrophenylhydrazone

Aspirin

Thiazole analogs

Eserine

Dihydrotestosterone (DHT)

Fungal cultures

Gibberella fujikuroi

M. phaseolina

5α-Androstan-3β,17β-diol (2)

Androst-1,4-dien- (1)

Peptides

Amino acids

Purine bases

Pyrimidine bases

Cytochrome P-450 Enzyme System

Cytochrome P450 3A4 (CYP3A4)

N-aminoalkyl derivatives of this compound

Aliphatic amines

this compound/BODIPY

This section details the advanced computational methodologies employed to elucidate the structural, electronic, and reactivity characteristics of this compound. These techniques provide a theoretical framework for understanding the molecule's behavior and properties, complementing experimental observations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure of molecules. DFT calculations allow for the optimization of molecular geometries, providing precise bond lengths, bond angles, and dihedral angles that represent the molecule's most stable conformation. Beyond structural elucidation, DFT is instrumental in determining key electronic properties such as frontier molecular orbital energies (HOMO and LUMO), ionization potentials, electron affinities, and charge distributions. These calculated properties are crucial for predicting chemical reactivity, spectroscopic signatures (e.g., vibrational frequencies, UV-Vis absorption spectra), and intermolecular interactions. For this compound, DFT calculations can provide a detailed electronic profile, aiding in the understanding of its behavior in various chemical environments and reactions. For instance, studies on related polycyclic aromatic hydrocarbons (PAHs) and substituted systems have used DFT to rationalize substituent effects on electronic energy levels researchgate.netmdpi.comorientjchem.org.

Table 1: Computed Properties of this compound

PropertyValueSource
XLogP33.7 nih.gov

Note: XLogP3 is a calculated octanol-water partition coefficient, often derived from molecular descriptors that can be informed by DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By integrating Newton's equations of motion, MD simulations track the trajectories of atoms and molecules over time, providing insights into their dynamic processes, conformational changes, and interactions within a simulated environment (e.g., solvent, crystal lattice). These simulations are essential for understanding phenomena such as molecular flexibility, diffusion, binding kinetics, and the stability of molecular structures under various conditions. While specific MD studies directly on this compound were not extensively detailed in the provided snippets, related quantitative data points have been associated with its analysis in molecular dynamics models pku.edu.cn. The general methodology for MD simulations involves steps such as system setup, solvation, energy minimization, equilibration (using ensembles like NVT and NPT), and the production simulation phase to generate trajectories plos.orggalaxyproject.org.

Table 2: Molecular Dynamics Simulation Data Points (Contextualized)

Data PointValueAssociated ContextSource
Descriptor 12.98Used in MD analysis models pku.edu.cn
Descriptor 21.36Used in MD analysis models pku.edu.cn
Descriptor 31.62Used in MD analysis models pku.edu.cn
Descriptor 40.63Used in MD analysis models pku.edu.cn
Descriptor 52.35Used in MD analysis models pku.edu.cn

Note: The specific meaning and units of these data points are not fully elaborated in the provided snippets, but they indicate quantitative parameters derived or used in MD simulations involving this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, a cornerstone of chemical reactivity theory, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO, along with the spatial distribution and symmetry of these orbitals, dictates the molecule's susceptibility to electrophilic and nucleophilic attack, and plays a critical role in predicting reaction pathways and rates. FMO analysis is particularly valuable in understanding pericyclic reactions, cycloadditions, and other concerted processes libretexts.orgimperial.ac.uklibretexts.orgslideshare.net. For this compound and its derivatives, FMO analysis has been employed to elucidate the electronic interactions governing chemical transformations, such as in the study of coupling reactions or electrocyclizations, providing insights into the molecule's inherent reactivity researchgate.netresearchgate.netresearchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for defining atoms and chemical bonds within a molecule based on the topology of the electron density distribution wikipedia.orgwiley-vch.deamercrystalassn.org. QTAIM analysis identifies atomic basins and bond paths, which are lines of maximum electron density connecting nuclei, serving as indicators of chemical bonding. From these topological features, properties such as atomic charges, electron localization, and the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonding) can be quantified. This method offers a physically grounded interpretation of molecular structure and bonding, allowing for the detailed characterization of electron distribution within this compound. QTAIM has been used in conjunction with DFT calculations to investigate the effects of heteroatoms and to understand reaction mechanisms researchgate.netresearchgate.net.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) analysis is a computational method used to probe the aromaticity of cyclic systems. It measures the magnetic shielding experienced by a nucleus placed at specific points within a molecule, typically at the center of rings. Aromatic rings generally exhibit strong diamagnetic shielding, resulting in negative NICS values, while antiaromatic systems show positive NICS values due to paramagnetic effects. NICS calculations, often performed within the DFT framework, are valuable for assessing the electronic delocalization and aromatic character of molecules, including complex polycyclic aromatic systems. While direct NICS values for this compound itself were not explicitly detailed, studies on related phenanthrene (B1679779) derivatives and other PAHs have reported NICS values that indicate varying degrees of aromaticity or antiaromaticity in different ring systems ntu.edu.sgacs.org. These findings highlight the utility of NICS for characterizing the electronic landscape and aromatic contributions within the phenanthrene core.

Table 3: NICS Values for Aromaticity Assessment (Examples from Related Systems)

System/RingNICS ValueInterpretationSource
Heptagon ring (related)+15.6 ppmNon-aromatic ntu.edu.sg
Hexagon ring II (related)-4.55 ppmAromatic (implied) ntu.edu.sg
Pentagon ring (related)+11.4 ppmLocalized antiaromaticity acs.org

Compound List:

this compound

Biological and Biomedical Research Applications

Molecular Probes and Labeling Reagents

9-Aminophenanthrene serves as a versatile compound in biomedical research, primarily utilized as a molecular probe and a labeling reagent for the sensitive detection of biomolecules. Its inherent fluorescent properties make it particularly valuable in analytical applications.

Fluorescent Labeling Reagent for Free Fatty Acids in HPLC

This compound has been identified and utilized as a fluorescent labeling reagent for the analysis of free fatty acids (FFAs) using high-performance liquid chromatography (HPLC). sigmaaldrich.comcerealsgrains.org The derivatization of FFAs, which typically lack a chromophore or fluorophore, is a common strategy to enhance their detection sensitivity in HPLC. unco.edu By reacting this compound with the carboxylic acid group of FFAs, a fluorescent tag is attached, enabling highly sensitive detection using a fluorescence detector. sigmaaldrich.com This method allows for the quantification of fatty acids at very low concentrations, such as at the picomole level. cerealsgrains.org

The process generally involves converting the fatty acids into their acid chloride derivatives, which then react with this compound dissolved in a solvent like benzene (B151609). sigmaaldrich.com This derivatization technique is part of a broader field of developing various fluorescent labeling reagents for carboxylic groups to improve analytical methodologies for fatty acids in diverse samples. cerealsgrains.org

Model Ligand for Cytochrome P450 Enzyme Binding Studies

This compound has been employed as a model ligand to investigate the active site and binding mechanisms of cytochrome P450 (CYP) enzymes. sigmaaldrich.com Specifically, it has been used in studies of CYPeryF, a bacterial P450 enzyme involved in the biosynthesis of the antibiotic erythromycin. nih.gov These enzymes are crucial for metabolizing a wide array of compounds, and understanding their substrate binding is fundamental to drug discovery and toxicology. nih.gov

Research utilizing this compound has provided insights into the cooperative and allosteric behaviors of cytochrome P450 enzymes. nih.gov Studies on cytochrome P450eryF have demonstrated that two molecules of this compound can simultaneously bind within the enzyme's active site, a cavity that is normally occupied by its much larger natural substrate. nih.gov

This observation of multiple ligand occupancy has been central to understanding homotropic cooperativity in P450 enzymes. nih.gov The binding of more than one ligand molecule is thought to be necessary for efficient catalysis when a single, smaller substrate does not perfectly fit the large active site. nih.gov This "space-filling" model contributes to the complex kinetic behaviors observed in these enzymes, which can include allosteric regulation where the binding of a molecule at one site influences the binding or activity at another site. nih.gov The study of ligands like this compound helps to elucidate these complex mechanisms, which are significant for predicting drug-drug interactions. nih.gov

Pharmacological Investigations of Derivatives

Derivatives of the phenanthrene (B1679779) scaffold have been a subject of significant pharmacological investigation. One of the most notable derivatives in this context is 9-phenanthrol.

TRPM4 Channel Inhibition and Physiological Modulation by Phenanthrene Derivatives (e.g., 9-phenanthrol)

9-Phenanthrol, a phenanthrene derivative, has been identified as a specific and potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. nih.govwm.edu TRPM4 is a calcium-activated non-selective cation channel that plays a role in cell membrane depolarization. nih.gov

The inhibitory action of 9-phenanthrol on TRPM4 has been demonstrated in various cell types. wm.edu For instance, in human embryonic kidney (HEK-293) cells transfected to express the human TRPM4 channel, 9-phenanthrol was shown to inhibit the TRPM4-mediated current. nih.govresearchgate.net The mechanism of inhibition appears to be a direct effect on the channel, as similar inhibitory effects are observed in both whole-cell and inside-out patch-clamp configurations. nih.govresearchgate.net Notably, 9-phenanthrol shows selectivity for TRPM4, as it does not have an effect on the closely related TRPM5 channel. researchgate.net

The inhibition of the TRPM4 channel by 9-phenanthrol leads to the modulation of various physiological processes. nih.govwm.edu It has been shown to affect smooth muscle contraction in cerebral arteries and the bladder, influence spontaneous electrical activity in the heart and neurons, and reduce cell death induced by lipopolysaccharides. nih.govwm.edu

IC50 Values of 9-Phenanthrol on TRPM4 Channels

Cell/Tissue TypeConfigurationIC50 (mol·L⁻¹)Reference
HEK-293 cells (human TRPM4)Whole-cell1.7 x 10⁻⁵ wm.edunih.gov
Rat cerebral artery smooth muscle cellsPerforated patch1 x 10⁻⁵ wm.edunih.gov

Potential in Cardioprotection and Ischemic Stroke Injury Reduction

The inhibitory effect of 9-phenanthrol on TRPM4 channels has led to investigations into its therapeutic potential, particularly in the contexts of cardioprotection and ischemic stroke. nih.gov

In the context of cardiac health, 9-phenanthrol has demonstrated significant cardioprotective effects against ischemia-reperfusion (I/R) injury. nih.govplos.orgnih.gov Studies using isolated rat hearts subjected to I/R showed that pretreatment with 9-phenanthrol led to a dramatic recovery of contractile function and a significant reduction in the size of the infarcted area. plos.orgnih.gov These protective effects suggest that inhibiting TRPM4 can mitigate the damage caused by the restoration of blood flow after an ischemic event. plos.org The mechanism appears to be largely independent of ATP-sensitive potassium channels. plos.orgnih.gov There is a notable 3.5-fold reduction in the infarct size to risk area ratio in animals treated with 9-phenanthrol compared to controls. researchgate.net

Furthermore, 9-phenanthrol has shown promise in reducing injuries associated with ischemic stroke. nih.gov Brain edema is a critical complication following an ischemic stroke, and the TRPM4 channel is implicated in its formation due to excessive sodium and water influx. researchgate.net By inhibiting TRPM4, 9-phenanthrol can alleviate cerebral edema. nih.gov In animal models of traumatic brain injury, treatment with 9-phenanthrol markedly reduced brain water content, disruption of the blood-brain barrier, neuronal apoptosis, and neurobehavioral deficits. nih.gov Formulations designed to deliver 9-phenanthrol across the blood-brain barrier have been shown to effectively reduce infarct volume and brain edema, prevent neuronal loss, and improve neurological function recovery in mice after cerebral ischemia-reperfusion injury. researchgate.net

Therapeutic Effects of 9-Phenanthrol

Pathological ConditionObserved EffectReference
Myocardial Ischemia-Reperfusion InjuryReduced infarct size and improved cardiac function recovery. plos.orgnih.govresearchgate.net
Ischemic Stroke / Traumatic Brain InjuryReduced cerebral edema, blood-brain barrier disruption, and neuronal apoptosis. Improved neurological outcomes. nih.govresearchgate.netnih.gov

Modulation of Smooth Muscle Contraction

While direct studies on this compound's effect on smooth muscle are limited, research on a closely related phenanthrene derivative, 9-phenanthrol, provides insights into the potential modulatory effects of this class of compounds. 9-Phenanthrol has been identified as an inhibitor of the transient receptor potential melastatin 4 (TRPM4) channel, a Ca2+-activated non-selective cation channel. researchgate.net The inhibition of this channel by 9-phenanthrol has been shown to modulate smooth muscle contraction in various tissues, including the bladder and cerebral arteries. researchgate.net This modulation is achieved through the inhibition of TRPM4 currents, which are involved in the excitation-contraction coupling in smooth muscle cells. researchgate.net For instance, in detrusor smooth muscle (DSM) which controls urinary bladder contraction, 9-phenanthrol attenuates the amplitude of contraction and muscle force. researchgate.net

Antimicrobial Properties of Derivatives

The broader class of phenanthrene compounds, to which this compound belongs, has been recognized for its antimicrobial activities. consensus.app Research has shown that phenanthrenes can exhibit activity against various pathogens, including drug-resistant strains. consensus.app Furthermore, derivatives such as phenanthrenequinones have demonstrated notable antimicrobial activity against common plant pathogens. acs.org While these findings suggest the potential for antimicrobial properties within the phenanthrene scaffold, specific research on the antimicrobial activities of this compound derivatives is an area that warrants further investigation to determine their spectrum of activity and potential applications.

Interactions with Biological Systems and Metabolic Pathways

This compound has been shown to interact with biological systems, particularly in the context of metabolic pathways and as a biomarker for environmental exposures.

Recent studies have highlighted a significant association between exposure to certain nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), for which this compound is a biomarker, and alterations in glucose homeostasis and amino acid levels. researchgate.net A study involving healthy adults found that increasing urinary concentrations of this compound were significantly associated with increasing plasma glucose levels. researchgate.net The same study also observed a correlation between higher this compound levels and decreasing levels of specific amino acids that play a role in stimulating insulin (B600854) secretion, namely aspartate (Asp), glutamate (B1630785) (Glu), alanine (B10760859) (Ala), and ornithine (Orn). researchgate.net It was estimated that the decrease in Asp, Glu, and Orn mediated a substantial portion of the observed increase in glucose levels associated with this compound. researchgate.net These findings suggest that exposure to the parent compounds of this compound may impact glucose homeostasis, partly through the depletion of key insulin-stimulating amino acids. researchgate.net Supporting this, animal studies on the parent compound, phenanthrene, have shown that exposure during gestation can disturb glucose metabolism in adult offspring. nih.gov

Below is an interactive data table summarizing the observed associations.

BiomarkerAssociated Change in Glucose LevelAssociated Change in Amino Acid Levels
This compound IncreaseDecrease in Aspartate, Glutamate, Alanine, and Ornithine

This compound is utilized as a biomarker for assessing human exposure to nitrated polycyclic aromatic hydrocarbons (NPAHs). researchgate.netacs.org NPAHs are a class of environmental pollutants that are of concern due to their mutagenic and carcinogenic effects. researchgate.netacs.org Urinary this compound is a metabolite of 9-nitrophenanthrene (B1214095), a compound associated with diesel combustion. nih.gov Therefore, the presence and concentration of this compound in urine can serve as an indicator of exposure to diesel exhaust and other sources of NPAHs. acs.orgnih.gov

Studies have employed the measurement of urinary this compound, along with other amino-PAHs, to investigate the health effects of NPAH exposure. researchgate.netconsensus.appacs.org For instance, research has linked increased urinary concentrations of amino-PAHs, including this compound, to increased systemic oxidative stress and alterations in arachidonic acid metabolism, which may contribute to an elevated risk of cardiovascular disease. consensus.appacs.org Furthermore, this compound hemoglobin adducts have been explored as biomarkers of biologically effective doses of NPAHs in occupationally exposed individuals, such as coke oven workers. mdpi.com

The table below presents information on the use of this compound in biomonitoring.

AnalyteMatrixParent CompoundAssociated Exposure Source
This compound Urine9-NitrophenanthreneNitrated PAHs (e.g., diesel exhaust)
This compound hemoglobin adducts Blood9-NitrophenanthreneNitrated PAHs

Applications in Materials Science and Advanced Technologies

Building Blocks for Novel Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of molecules in science and technology due to their extended π-conjugated systems, which confer desirable electronic and optical properties. Amino-substituted PAHs, such as derivatives of 9-aminophenanthrene, are particularly promising as building blocks for creating new and complex molecular architectures for materials science applications researchgate.net. Novel synthetic methodologies have been developed to access these amino-substituted PAHs, including electrocyclization reactions of keteniminium species, which offer efficient routes to diverse structures researchgate.netmuckrack.com. These advanced synthetic approaches enable the creation of tailored PAHs with specific functionalities, expanding the library of materials available for cutting-edge research and development researchgate.net. For instance, the synthesis of 9,10-disubstituted phenanthrenes has been achieved, yielding useful building blocks for further material design researchgate.net.

Development of Fluorescent Materials and Probes

This compound plays a role in the development of fluorescent materials and probes, particularly in analytical and biochemical applications. Its inherent fluorescence allows it to be utilized as a labeling reagent for various analytes. Specifically, this compound (9-AP) has been employed as a fluorescence-labeling reagent for free fatty acids (FFAs), enabling their detection and analysis through high-performance liquid chromatography (HPLC) sigmaaldrich.comchemicalbook.comlookchem.com. This application is crucial in lipid analysis and biochemical research, providing a sensitive method for quantifying these important biological molecules. Furthermore, this compound has served as a model ligand in biochemical studies, particularly for investigating the binding interactions within the active sites of enzymes like cytochrome P450 (CYP(eryF)) chemicalbook.comlookchem.comacs.org. Its use as a fluorescent substrate probe facilitates the quick screening and characterization of enzyme activity, offering a rapid alternative to more cumbersome analytical methods acs.org.

Table 1: Applications of this compound in Analytical and Biochemical Research

Application AreaSpecific UseAnalytical TechniqueKey Properties UtilizedReferences
Analytical ChemistryFluorescent labeling reagent for Free Fatty Acids (FFAs)HPLCFluorescence, Reactivity with FFAs sigmaaldrich.comchemicalbook.comlookchem.com
Biochemical ResearchModel ligand for CYP(eryF) active site studiesFluorescence AssayFluorescence, Binding Affinity chemicalbook.comlookchem.comacs.org
Fluorescent ProbesSubstrate probe for P450eryFFluorescence AssayFluorescence, Enzyme interaction acs.org

Q & A

Q. What are the primary toxicity mechanisms of 9-AP in cellular models, and how do experimental parameters (e.g., exposure time, concentration) influence observed effects?

  • Methodology : 9-AP induces oxidative stress and mitochondrial dysfunction in Caco-2 cells, with EC₅₀ values reported at 12.5 ± 1.8 µM . Standard protocols:
  • Expose cells to 5–50 µM 9-AP for 24–48 hours.
  • Assess viability via MTT assay and reactive oxygen species (ROS) via DCFH-DA fluorescence .
  • Include positive controls (e.g., 1-aminopyrene) to contextualize toxicity rankings.

Advanced Research Questions

Q. How can contradictory data on 9-AP toxicity across studies (e.g., EC₅₀ variations) be resolved through meta-analysis or experimental redesign?

  • Methodology : Discrepancies arise from differences in cell lines, assay protocols, or solvent carriers (e.g., DMSO vs. ethanol). To harmonize
  • Standardize exposure conditions (e.g., 24-hour incubation, serum-free media).
  • Validate cytotoxicity assays (eTT vs. MTT) for consistency .
  • Use multivariate regression to isolate confounding variables (e.g., batch effects, solvent concentration) .

Q. What advanced chromatographic techniques improve the enantiomeric resolution of 9-AP derivatives in complex biological matrices?

  • Methodology : Chiral stationary phases (CSPs) like Chiralcel OJ-R enable enantiomer separation. Protocol:
  • Derivatize 9-AP with ketoprofen or ibuprofen using EDC/NHS coupling.
  • Use hexane/isopropanol (95:5) mobile phase at 1 mL/min .
  • Confirm resolution via circular dichroism (CD) or mass spectrometry (MS) .

Q. How does 9-AP’s fluorescence quantum yield compare to alternative labeling reagents (e.g., dansyl chloride), and what spectral interferences arise in multi-analyte systems?

  • Methodology : Measure fluorescence quantum yield using a calibrated integrating sphere.
  • 9-AP exhibits Φ = 0.42 in benzene, outperforming dansyl chloride (Φ = 0.18) in hydrophobic environments .
  • Mitigate interference via excitation-emission matrix (EEM) deconvolution or HPLC pre-separation .

Q. What computational models predict 9-AP’s environmental persistence and bioconcentration factors (BCF) in aquatic ecosystems?

  • Methodology : Apply QSAR models (e.g., EPI Suite) using logP (3.2) and molecular weight (193.25 g/mol).
  • Predicted BCF = 350 L/kg, indicating moderate bioaccumulation .
  • Validate via OECD 305 guidelines using zebrafish or Daphnia magna .

Key Research Considerations

  • Safety : While 9-AP is not classified as hazardous under CLP regulations, use PPE (gloves, goggles) during synthesis .
  • Spectral Data : Reference NIST spectra (IR: 1620 cm⁻¹ for NH₂; MS: m/z 193 [M+H]⁺) for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.